A Technical Guide to 10-Oxohexadecanoic Acid: Uncovering Its Natural Origins in Plant Biopolymers
A Technical Guide to 10-Oxohexadecanoic Acid: Uncovering Its Natural Origins in Plant Biopolymers
Introduction: Defining a Rare Oxo-Fatty Acid
In the vast landscape of lipid biochemistry, 10-Oxohexadecanoic acid represents a specialized, less-common long-chain fatty acid. Structurally, it is a 16-carbon chain functionalized with a ketone group at the tenth carbon. It is crucial to distinguish this molecule from the similarly named but structurally distinct 10-Hydroxy-2-decenoic acid (10-HDA), a well-known bioactive compound exclusively found in royal jelly[1][2][3]. 10-Oxohexadecanoic acid and its derivatives belong to a class of oxo-fatty acids that primarily function as structural components within complex biopolymers in the plant kingdom. This guide provides a comprehensive technical overview of the natural sources, biosynthesis, and analytical methodologies pertinent to 10-Oxohexadecanoic acid, with a focus on its role as a constituent of plant cutin.
Part 1: Primary Natural Sources of 10-Oxohexadecanoic Acid Derivatives
The primary natural reservoir of 10-Oxohexadecanoic acid is not as a free fatty acid but as a monomer integrated within cutin , the protective polyester that forms the structural framework of the plant cuticle[4][5]. The cuticle is an essential barrier that shields terrestrial plants from environmental stressors, including water loss and pathogen invasion[6]. While the exact 10-Oxohexadecanoic acid has been studied less, its hydroxylated derivative, 16-hydroxy-10-oxohexadecanoic acid , has been identified as a natural monomer in the cutin of several plant species, notably tomato (Solanum lycopersicum) and soybean (Glycine max)[7][8].
The composition of cutin is species-specific, but it is generally dominated by C16 and C18 fatty acid families[9]. In tomato, the C16 family is particularly abundant, with 10,16-dihydroxyhexadecanoic acid being the principal monomer. It is through the oxidation of this precursor that 16-hydroxy-10-oxohexadecanoic acid is formed[8].
Data Presentation: Comparative Abundance of C16 Cutin Monomers
The following table summarizes the relative composition of the major C16 family cutin monomers found in the fruit cuticle of tomato, a primary source for these specialized fatty acids.
| Cutin Monomer | Chemical Structure | Relative Abundance in Tomato Fruit Cutin (%) | Key Role/Precursor Status |
| 16-Hydroxyhexadecanoic Acid | HO-(CH₂)₁₅-COOH | ~4-5% | Key ω-hydroxylated precursor[9] |
| 10,16-Dihydroxyhexadecanoic Acid | HO-(CH₂)₆-CH(OH)-(CH₂)₈-COOH | ~80-87% | Major structural monomer[3][9][10] |
| 16-Hydroxy-10-oxohexadecanoic Acid | HO-(CH₂)₅-CO-(CH₂)₈-COOH | Variable, derived from oxidation | Oxidized structural monomer [8] |
Data compiled from references[10],[3],[8], and[9]. Abundance can vary with cultivar and developmental stage.
Part 2: Biosynthesis of 10-Oxohexadecanoic Acid Precursors in Plants
The biosynthesis of 10-Oxohexadecanoic acid and its derivatives is intrinsically linked to the general pathway for cutin monomer synthesis. This process begins with the common C16 saturated fatty acid, palmitic acid, and involves a series of modifications primarily occurring in the endoplasmic reticulum of epidermal cells[4][11].
The key steps leading to the C16 cutin monomer family are:
-
ω-Hydroxylation: The terminal methyl group of palmitic acid (C16:0) is hydroxylated to form 16-hydroxyhexadecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes of the CYP704 family[12][13].
-
Mid-chain Hydroxylation: A second hydroxylation occurs at a mid-chain position, most commonly C-10, to produce 10,16-dihydroxyhexadecanoic acid, the most abundant cutin monomer in species like tomato[4][5].
-
Oxidation: The mid-chain secondary hydroxyl group (at C-10) of 10,16-dihydroxyhexadecanoic acid can be subsequently oxidized to a ketone, yielding 16-hydroxy-10-oxohexadecanoic acid[8].
These monomers are then transported out of the cell and polymerized in the apoplast to form the complex, cross-linked cutin matrix[5].
Visualization: Biosynthetic Pathway of C16 Cutin Monomers
Caption: Biosynthesis of C16 Oxo-Fatty Acid Precursors for Cutin.
Part 3: Experimental Protocols for Extraction and Analysis
Isolating and analyzing 10-Oxohexadecanoic acid derivatives requires the chemical breakdown (depolymerization) of the cutin polymer from its natural matrix. Tomato peels from processing waste are an excellent and abundant starting material[2][10]. The following protocol outlines a standard laboratory method for this purpose.
Step-by-Step Methodology for Cutin Monomer Extraction and Analysis
Objective: To extract, derivatize, and identify oxo-fatty acid monomers from plant cutin.
Materials:
-
Plant material (e.g., dried tomato peels)
-
Solvents: Chloroform, Methanol, Hexane
-
Reagents: Sodium methoxide (NaOMe) in methanol (0.5 M), Sulfuric acid, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Pyridine
-
Equipment: Soxhlet extractor, Reflux condenser, Rotary evaporator, Gas Chromatograph-Mass Spectrometer (GC-MS), Centrifuge.
Procedure:
-
Dewaxing of Plant Material:
-
Thoroughly dry the tomato peels and grind them into a fine powder.
-
Place the powdered peels in a cellulose thimble and perform Soxhlet extraction with chloroform for 8-12 hours to remove soluble cuticular waxes.
-
Air-dry the dewaxed material to remove residual solvent.
-
-
Cutin Depolymerization (Methanolysis):
-
Transfer the dewaxed material to a round-bottom flask.
-
Add 0.5 M sodium methoxide in methanol. The solid-to-solvent ratio should be approximately 1:20 (w/v).
-
Reflux the mixture for 2-4 hours. This step cleaves the ester bonds of the cutin polymer, releasing the constituent monomers as their methyl esters[14].
-
-
Extraction of Monomers:
-
After cooling, filter the reaction mixture to remove the solid plant residue.
-
Acidify the filtrate to pH 3-4 with sulfuric acid.
-
Extract the aqueous methanol phase three times with an equal volume of chloroform or dichloromethane.
-
Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator[2][3].
-
-
Derivatization for GC-MS Analysis:
-
The hydroxyl and carboxyl groups on the monomers must be derivatized to increase their volatility for gas chromatography.
-
Dissolve the dried extract in pyridine.
-
Add an excess of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Heat the mixture at 70°C for 60 minutes to convert all active hydrogens to trimethylsilyl (TMS) ethers and esters[14].
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Employ a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a high temperature (e.g., 300°C) to separate the different monomer derivatives.
-
Identify the compounds by comparing their mass spectra with known spectral libraries (e.g., NIST) and published fragmentation patterns for TMS-derivatized hydroxy and oxo-fatty acids.
-
Visualization: Analytical Workflow
Caption: Workflow for Extraction and Analysis of Cutin Monomers.
Part 4: Biological Role and Potential Applications
The biological significance of 10-Oxohexadecanoic acid and its derivatives is understood primarily through their structural role within the plant cuticle. As components of the cutin polymer, they contribute to the overall hydrophobicity and integrity of this protective layer[4]. The presence of a ketone group, as opposed to a hydroxyl group, can alter the polarity and cross-linking potential within the polymer, thereby fine-tuning the physical properties of the cuticle.
Direct pharmacological or therapeutic activities of isolated 10-Oxohexadecanoic acid have not been extensively reported. However, the study of cutin monomers is of significant interest in the field of biomaterials. As renewable, long-chain functionalized fatty acids, they are being explored as building blocks for the synthesis of novel bioplastics, coatings, and adhesives[8][10]. The unique chemical functionalities offered by oxo-fatty acids could be exploited to create polymers with tailored properties.
Conclusion
10-Oxohexadecanoic acid, particularly as its 16-hydroxy derivative, is a naturally occurring fatty acid found as a structural monomer in the plant biopolymer cutin. While not as widely studied as other lipids, its presence in abundant agricultural byproducts like tomato peels presents an opportunity for valorization. The methodologies for its extraction and analysis are well-established, relying on the chemical depolymerization of cutin followed by chromatographic identification. Future research may further elucidate the specific biosynthetic enzymes responsible for its formation and explore the potential of this oxo-fatty acid as a platform chemical for the development of sustainable and functional biomaterials.
References
-
Goodhealth NZ. (2024). Royal Jelly & 10-HDA: Nature's Unique Nutrient. Goodhealth NZ | Natural Health, Herbal & Vitamin Supplements. [Link]
- Cigognini, I. M., et al. (2016). Physical–Chemical Characteristics of Cutin Separated from Tomato Waste for the Preparation of Bio-lacquers. Journal of Polymers and the Environment, 24(4), 339-347.
-
Lin, Y. L., et al. (1999). Preparation, Isolation, and Characterization of Cutin Monomers and Oligomers from Tomato Peels. Journal of Agricultural and Food Chemistry, 47(2), 799-802. [Link]
- Cigognini, I. M., et al. (2015). Cutin isolated from tomato processing by-products: extraction methods and characterization. Proceedings of the 5th International Conference on Industrial and Hazardous Waste Management.
- Islam, M. S., et al. (2019). Distribution of Lipids and Fatty Acids in the Glycine Max L. Merrill Cultivars. American Journal of Food Science and Technology, 7(2), 58-64.
- Kumar, R., et al. (2021). Oil content and fatty acid profiling of soybean (Glycine max L. Merrill) of Indian cultivar.
-
Verma, P., et al. (2023). Nutritional analysis of vegetable soybean [Glycine max (L.) Merrill] accessions in Eastern India. Frontiers in Nutrition, 10, 1146824. [Link]
- Gul, Z., et al. (2015). Oil content and fatty acid composition of soybean (Glysine max L.) genotypes evaluated under rainfed conditions of Kashmir. Journal of the American Oil Chemists' Society, 92(8), 1181-1188.
- BenchChem. (n.d.). Comparative analysis of cutin monomers in various species. BenchChem.
- Prabakaran, A. J., et al. (2018). Contents of fatty acids composition in 50 Glycine Max L. based on NIRS. Journal of the Saudi Society of Agricultural Sciences, 17(4), 386-392.
-
Matos, F. A. R., et al. (2023). Recovery and Purification of Cutin from Tomato By-Products for Application in Hydrophobic Films. Membranes, 13(2), 261. [Link]
-
National Center for Biotechnology Information. (n.d.). 16-Hydroxy-10-oxohexadecanoic acid. PubChem. [Link]
-
Cahoon, E. B. (2003). Production of Unusual Fatty Acids in Plants. AOCS. [Link]
-
Matos, F. A. R. (2022). Recovery and purification of cutin from tomato by-products for application in hydrophobic films. RUN - UNL Repository. [Link]
-
Le, S. B., et al. (2022). Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants. The Plant Journal, 111(5), 1215-1231. [Link]
-
Human Metabolome Database. (n.d.). 16-Hydroxy-10-oxohexadecanoic acid. HMDB. [Link]
-
Yeats, T. H., & Rose, J. K. (2013). The formation and function of plant cuticles. Plant Physiology, 163(1), 5-20. [Link]
- Heredia-Guerrero, J. A., et al. (2017). Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum)
-
O'Donnell, V. B., et al. (2018). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews, 118(16), 7640-7701. [Link]
-
Philippe, G., et al. (2020). Cutin:cutin-acid endo-transacylase (CCT), a cuticle-remodelling enzyme activity in the plant epidermis. The Plant Journal, 103(4), 1433-1449. [Link]
-
National Center for Biotechnology Information. (n.d.). 16-Hydroxyhexadecanoic acid. PubChem. [Link]
- Sprecher, H. (n.d.). 7,10,13-Hexadecatrienoic acid and Hexadecanoids Occurrence & Biosynthesis in Plants. SYNTHESELABOR.
- Annamalai University. (n.d.).
-
FooDB. (n.d.). 16-Hydroxy-10-oxohexadecanoic acid. FooDB. [Link]
- Rezanka, T., & Sigler, K. (2007). Evaluation of the Potential of Cutin Hydroxyacids as Paleoecological Markers Chemotaxonomy Of Higher Plants Part 1.
-
Wikipedia. (n.d.). Juniperic acid. Wikipedia. [Link]
- BenchChem. (n.d.).
-
He, M., & Ding, Y. (2020). Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response. Frontiers in Plant Science, 11, 562785. [Link]
-
Segado, P., et al. (2020). The Role of Cutinsomes in Plant Cuticle Formation. International Journal of Molecular Sciences, 21(18), 6561. [Link]
- Zhang, X., et al. (2021). Synthesis of 10-Hydroxy- and 9-Oxo-2e-Decenoic Acids from Oleic Acid.
-
PlantFAdb. (n.d.). Fatty Acids. Fatplants. [Link]
-
Knoche, H. W. (1968). A study on the biosynthesis ofcis-9,10-epoxyoctadecanoic acid. Lipids, 3(2), 163-169. [Link]
-
Max Planck Institute for Chemical Ecology. (2023). Analysis of single plant cells provides insights into natural product biosynthesis. Phys.org. [Link]
-
Mett, J., et al. (2021). The medium-chain fatty acid decanoic acid reduces oxidative stress levels in neuroblastoma cells. Scientific Reports, 11(1), 6199. [Link]
-
National Center for Biotechnology Information. (n.d.). 15-Oxohexadecanoic acid. PubChem. [Link]
-
Taylor & Francis Online. (n.d.). 10-Hydroxydecanoic acid – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. Preparation, isolation, and characterization of cutin monomers and oligomers from tomato peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uest.ntua.gr [uest.ntua.gr]
- 4. The Formation and Function of Plant Cuticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cutin:cutin-acid endo-transacylase (CCT), a cuticle-remodelling enzyme activity in the plant epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response [frontiersin.org]
- 7. 16-Hydroxy-10-oxohexadecanoic acid | C16H30O4 | CID 85837000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. xpublication.com [xpublication.com]
- 11. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Juniperic acid - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
